molecular formula C12H11ClO2 B3032463 3-(4-Chlorobenzylidene)pentane-2,4-dione CAS No. 19411-75-7

3-(4-Chlorobenzylidene)pentane-2,4-dione

Cat. No.: B3032463
CAS No.: 19411-75-7
M. Wt: 222.67 g/mol
InChI Key: OIQVUABIINFFPT-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzylidene)pentane-2,4-dione is an organic compound with the molecular formula C12H11ClO2 It is a derivative of pentane-2,4-dione, where a 4-chlorobenzylidene group is attached to the central carbon atom

Preparation Methods

3-(4-Chlorobenzylidene)pentane-2,4-dione can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of acetylacetone (pentane-2,4-dione) with 4-chlorobenzaldehyde in the presence of a base such as L-proline. The reaction is typically carried out in a solvent like ethanol or in deep eutectic solvents, which can enhance the reaction rate and yield . The reaction conditions are generally mild, and the product can be obtained in high yields.

Chemical Reactions Analysis

3-(4-Chlorobenzylidene)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chlorobenzylidene group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

    Condensation: It can participate in further condensation reactions to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Chlorobenzylidene)pentane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzylidene)pentane-2,4-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

3-(4-Chlorobenzylidene)pentane-2,4-dione can be compared with similar compounds such as:

    3-Chloro-2,4-pentanedione: This compound has a similar structure but lacks the benzylidene group.

    3-Benzylidene-2,4-pentanedione: This compound has a benzylidene group without the chlorine atom.

The uniqueness of this compound lies in its combination of the chlorobenzylidene group with the pentane-2,4-dione backbone, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylidene]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-8(14)12(9(2)15)7-10-3-5-11(13)6-4-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQVUABIINFFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20319146
Record name NSC637173
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20319146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19411-75-7
Record name NSC340304
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC637173
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20319146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorobenzylidene)pentane-2,4-dione

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